molecular formula C7H12O4 B6202741 2-(hydroxymethyl)oxane-2-carboxylic acid CAS No. 1447943-70-5

2-(hydroxymethyl)oxane-2-carboxylic acid

Cat. No.: B6202741
CAS No.: 1447943-70-5
M. Wt: 160.17 g/mol
InChI Key: CJAZNMZJDMQBKU-UHFFFAOYSA-N
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Description

2-(hydroxymethyl)oxane-2-carboxylic acid is an organic compound with the molecular formula C6H10O4. It is also known by its IUPAC name, 2-(hydroxymethyl)tetrahydrofuran-2-carboxylic acid . This compound features a tetrahydrofuran ring substituted with a hydroxymethyl group and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(hydroxymethyl)oxane-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the hydrogenation of 3,4-dihydropyran using a catalyst such as Raney nickel . This reaction proceeds under mild conditions and results in the formation of the tetrahydrofuran ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as crystallization or distillation are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(hydroxymethyl)oxane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of 2-(carboxymethyl)oxane-2-carboxylic acid.

    Reduction: Formation of 2-(hydroxymethyl)oxane-2-methanol.

    Substitution: Formation of various substituted tetrahydrofuran derivatives.

Scientific Research Applications

2-(hydroxymethyl)oxane-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(hydroxymethyl)oxane-2-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. Additionally, the tetrahydrofuran ring provides structural stability and enhances the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(hydroxymethyl)oxane-2-carboxylic acid is unique due to its specific substitution pattern on the tetrahydrofuran ring, which imparts distinct chemical reactivity and biological activity. Its combination of hydroxymethyl and carboxylic acid groups allows for versatile chemical modifications and interactions with biological targets.

Properties

CAS No.

1447943-70-5

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

2-(hydroxymethyl)oxane-2-carboxylic acid

InChI

InChI=1S/C7H12O4/c8-5-7(6(9)10)3-1-2-4-11-7/h8H,1-5H2,(H,9,10)

InChI Key

CJAZNMZJDMQBKU-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)(CO)C(=O)O

Purity

95

Origin of Product

United States

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